An In-depth Technical Guide to the Physical and Spectroscopic Properties of 2,3-dihydro-1H-indene-1,6-diamine
An In-depth Technical Guide to the Physical and Spectroscopic Properties of 2,3-dihydro-1H-indene-1,6-diamine
Introduction
2,3-dihydro-1H-indene-1,6-diamine, a substituted indane derivative, presents a molecule of significant interest to researchers in medicinal chemistry and drug development. Its unique bicyclic structure, combining an aromatic ring with a cyclopentane moiety bearing two amine functional groups, offers a versatile scaffold for the synthesis of novel therapeutic agents. A comprehensive understanding of its physical and spectroscopic properties is paramount for its effective utilization in drug design, synthesis, and quality control.
This technical guide provides a detailed exploration of the core physical characteristics of 2,3-dihydro-1H-indene-1,6-diamine and outlines the standard methodologies for their experimental determination. Furthermore, it delves into the spectroscopic analysis of this compound, offering insights into the interpretation of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. The protocols described herein are designed to be self-validating, ensuring scientific rigor and reproducibility.
Molecular Identity and Structure
The foundational step in characterizing any chemical entity is to establish its molecular identity. The structure of 2,3-dihydro-1H-indene-1,6-diamine is depicted below, illustrating the fusion of the benzene and cyclopentane rings, and the positions of the two amine groups.
Caption: Chemical structure of 2,3-dihydro-1H-indene-1,6-diamine.
Physical Properties
The physical properties of a compound are critical for its handling, formulation, and biological activity. The following table summarizes the key physical properties of 2,3-dihydro-1H-indene-1,6-diamine.
| Property | Value | Source |
| CAS Number | 180002-30-6 | Vendor Information |
| Molecular Formula | C₉H₁₂N₂ | Vendor Information |
| Molecular Weight | 148.21 g/mol | Calculated |
| Appearance | Predicted: Solid at room temperature | Inferred from similar diamine structures |
| Melting Point | Not experimentally determined. Predicted to be a solid with a distinct melting point. | N/A |
| Boiling Point | Not experimentally determined. Expected to be high due to hydrogen bonding capabilities. | N/A |
| Solubility | Predicted to be soluble in dilute mineral acids and polar organic solvents. | General amine solubility principles[1][2][3][4][5] |
Experimental Protocols for Physical Property Determination
The following section details the standard operating procedures for determining the key physical properties of 2,3-dihydro-1H-indene-1,6-diamine. The rationale behind each experimental choice is provided to ensure a thorough understanding of the methodology.
Melting Point Determination
Causality: The melting point is a fundamental physical property that provides an indication of a compound's purity.[6][7] A sharp melting point range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid, while impurities tend to depress and broaden the melting point range.
Methodology: Capillary Method
-
Sample Preparation: A small amount of finely powdered, dry 2,3-dihydro-1H-indene-1,6-diamine is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[7]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a digital temperature probe.[6]
-
Heating: The sample is heated at a slow, controlled rate (approximately 1-2°C per minute) as it approaches the expected melting point.[8]
-
Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid has melted (T₂) are recorded. The melting point is reported as the range T₁ - T₂.
Caption: Workflow for Melting Point Determination.
Boiling Point Determination
Causality: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[9][10][11] It is a characteristic property that is sensitive to changes in atmospheric pressure and the presence of impurities.
Methodology: Micro Boiling Point Determination
-
Sample Preparation: A small amount of the liquid sample (if applicable) is placed in a small test tube or fusion tube.
-
Capillary Inversion: A sealed-end capillary tube is inverted and placed inside the test tube containing the sample.
-
Heating: The assembly is attached to a thermometer and heated in a suitable heating bath (e.g., a Thiele tube with mineral oil).[9]
-
Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[9]
Solubility Assessment
Causality: The solubility of a compound is determined by its molecular structure and the intermolecular forces it can form with a solvent.[2][5] As an amine, 2,3-dihydro-1H-indene-1,6-diamine is expected to be basic and form salts with acids, thereby increasing its aqueous solubility.
Methodology: Qualitative Solubility Tests
-
Solvent Selection: A range of solvents with varying polarities should be tested, including water, dilute HCl, dilute NaOH, ethanol, and dichloromethane.
-
Procedure: A small amount of the compound (a few milligrams) is added to approximately 1 mL of the solvent in a test tube.
-
Observation: The mixture is agitated, and the solubility is observed at room temperature. Observations should note whether the compound is soluble, partially soluble, or insoluble.
-
Rationale:
-
Water: Tests for the ability to form hydrogen bonds.
-
5% HCl: The basic amine groups will react to form water-soluble ammonium salts.[1][3]
-
5% NaOH: To check for any acidic protons (unlikely in this structure).
-
Ethanol: A polar protic solvent capable of hydrogen bonding.
-
Dichloromethane: A common non-polar organic solvent.
-
Caption: Logical Workflow for Solubility Testing.
Spectroscopic Analysis
Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts and coupling patterns of the protons and carbons provide a detailed map of the molecular structure.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the protons on the cyclopentane ring, and the protons of the two amine groups. The integration of these signals will correspond to the number of protons in each environment.
-
¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule. The chemical shifts will differentiate between aromatic and aliphatic carbons.
Infrared (IR) Spectroscopy
Causality: IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies, which correspond to the vibrational modes of the chemical bonds.
For 2,3-dihydro-1H-indene-1,6-diamine, the following characteristic peaks are expected:
| Functional Group | Wavenumber (cm⁻¹) | Description | Source |
| N-H Stretch (Primary Amine) | 3500-3300 | Two bands are expected for the symmetric and asymmetric stretching of the two N-H bonds in each amine group. | [12][13][14][15] |
| C-H Stretch (Aromatic) | 3100-3000 | Sharp peaks corresponding to the C-H bonds on the benzene ring. | |
| C-H Stretch (Aliphatic) | 3000-2850 | Peaks corresponding to the C-H bonds of the cyclopentane ring. | |
| N-H Bend (Primary Amine) | 1650-1580 | Bending vibration of the N-H bonds. | [12] |
| C=C Stretch (Aromatic) | 1600-1450 | Aromatic ring stretching vibrations. | |
| C-N Stretch (Aromatic Amine) | 1335-1250 | Stretching vibration of the carbon-nitrogen bond attached to the aromatic ring. | [12] |
| C-N Stretch (Aliphatic Amine) | 1250-1020 | Stretching vibration of the carbon-nitrogen bond on the cyclopentane ring. | [12] |
Mass Spectrometry (MS)
Causality: Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 2,3-dihydro-1H-indene-1,6-diamine (148.21 g/mol ).
-
Fragmentation Pattern: The fragmentation pattern will be influenced by the stability of the resulting carbocations and neutral losses. Common fragmentation pathways for indane derivatives may involve cleavage of the cyclopentane ring.
Safety and Handling
Conclusion
This technical guide provides a comprehensive framework for understanding and determining the physical and spectroscopic properties of 2,3-dihydro-1H-indene-1,6-diamine. The methodologies outlined are based on established scientific principles and are designed to yield reliable and reproducible data. A thorough characterization of this compound is a critical step in unlocking its potential for the development of new and innovative pharmaceuticals.
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